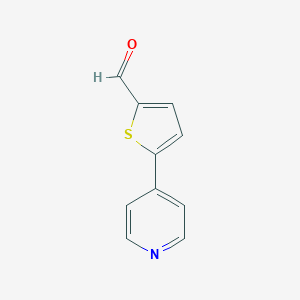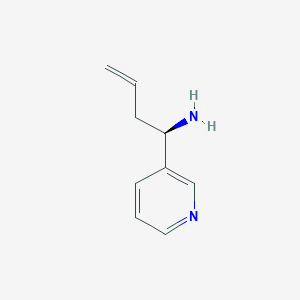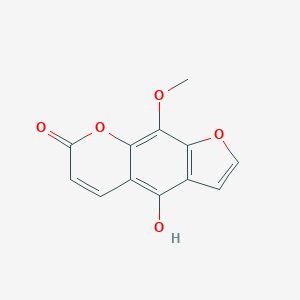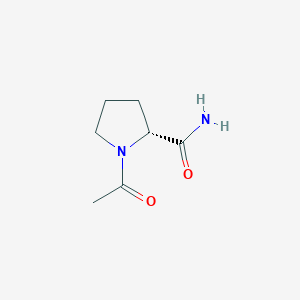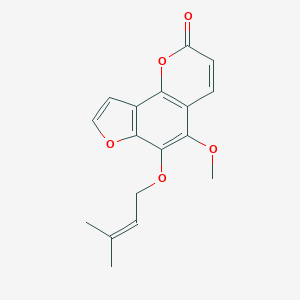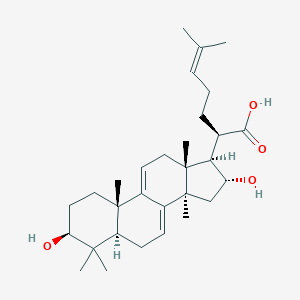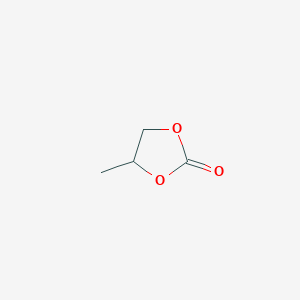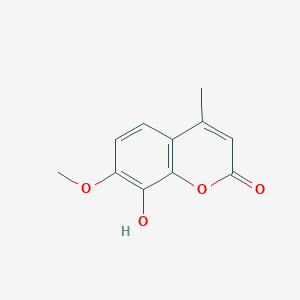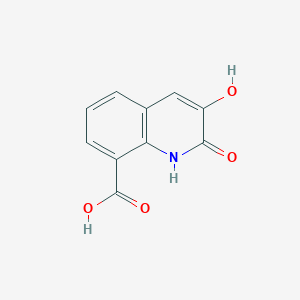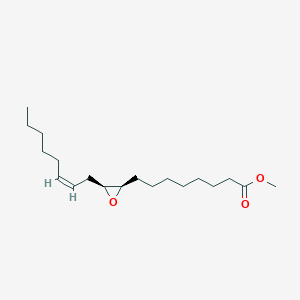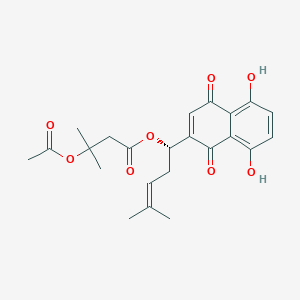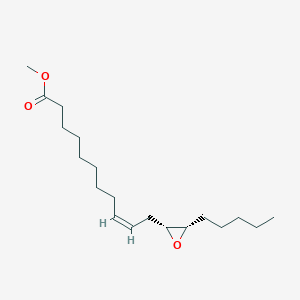
Ardisiacrispin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
崖豆藤皂苷A 具有广泛的科学研究应用:
化学:
生物学:
医学:
行业:
作用机制
崖豆藤皂苷A 通过多种分子靶点和途径发挥作用:
细胞毒性作用: 通过降低癌基因表达和激活凋亡途径,诱导癌细胞凋亡.
免疫调节作用: 通过影响各种细胞因子和免疫细胞来调节免疫反应.
抗病毒作用: 通过干扰病毒酶和蛋白来抑制病毒复制.
生化分析
Biochemical Properties
Ardisiacrispin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxic effects on tumor cells by inducing apoptosis . This compound interacts with proteins involved in cell signaling pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cell proliferation and survival . Additionally, it modulates the activity of enzymes involved in metabolic pathways, contributing to its antiviral and immunomodulatory effects .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In lung cancer cells (A549), it induces apoptosis and decreases the expression of oncogenes . This compound influences cell signaling pathways, including the PI3K-AKT pathway, which is essential for cell growth and survival . This compound also affects gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of enzymes involved in the PI3K-AKT pathway, resulting in decreased cell proliferation and increased apoptosis . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its cytotoxic effects on tumor cells, although the extent of its impact may vary depending on the duration of exposure . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound undergoes metabolic transformations, including oxidation, dehydration, and glucuronide conjugation, which influence its biological activity and stability . These metabolic pathways are crucial for the compound’s antiviral and immunomodulatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It accumulates in certain cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it influences mitochondrial function and induces apoptosis . The subcellular localization of this compound is essential for its cytotoxic and immunomodulatory effects .
准备方法
合成路线和反应条件: 崖豆藤皂苷A 通常是从天然来源中分离出来的,而不是化学合成的。 分离过程涉及使用顺序柱色谱法的活性导向分离 . 结构表征是通过各种光谱方法实现的,包括核磁共振 (NMR)、质谱 (MS) 和红外光谱 (IR) .
工业生产方法: 该化合物通常从藤黄果的叶子或其他紫金牛属植物中用乙醇或其他溶剂提取 .
化学反应分析
反应类型: 崖豆藤皂苷A 会经历各种化学反应,包括氧化、还原和取代。 这些反应对于改变其结构以增强其生物活性至关重要 .
常见试剂和条件:
氧化: 使用常见的氧化剂,如高锰酸钾 (KMnO₄) 或过氧化氢 (H₂O₂) 。
还原: 使用还原剂,如硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 。
相似化合物的比较
崖豆藤皂苷A 因其特殊的生物活性而在三萜皂苷中独树一帜。类似的化合物包括:
崖豆藤皂苷B: 另一种来自紫金牛属植物的三萜皂苷,以其抗肿瘤和抗炎作用而闻名.
黄芩苷: 一种具有抗肿瘤促进活性的黄酮类糖苷.
Bergenin: 以其抗炎作用而闻名.
属性
IUPAC Name |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTOWLUQSHIIDP-VKKSEJOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
